molecular formula C16H12N4O2S B1509586 1-(phenylsulfonyl)-5-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine

1-(phenylsulfonyl)-5-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1509586
M. Wt: 324.4 g/mol
InChI Key: YYROKLNSUHPITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(phenylsulfonyl)-5-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C16H12N4O2S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-(1H-pyrazol-4-yl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C16H12N4O2S/c21-23(22,15-4-2-1-3-5-15)20-7-6-12-8-13(9-17-16(12)20)14-10-18-19-11-14/h1-11H,(H,18,19)

InChI Key

YYROKLNSUHPITQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)C4=CNN=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a degassed (sparging with argon for 5 minutes), stirred solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2yl)-pyrazole-1-carboxylic acid tert-butyl ester (1.31 g, 4.45 mmol) and 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.00 g, 2.97 mmol) in dioxane (12.0 ml) was added Pd(Ph3P)4 (0.171 g, 0.148 mmol), followed by a degassed aqueous solution of sodium carbonate (4.45 ml, 8.90 mmol). The reaction mixture was stirred under nitrogen at 100° C. for 1 hour. The reaction mixture was cooled to room temperature and partitioned between EtOAc (50 mL) and saturated aqueous ammonium chloride (50 mL). The organic layer was dried over magnesium sulfate, filtered and concentrated to a crude residue. The residue was purified by silica gel chromatography (EtOAc/Hexanes gradient) to afford 1-(phenylsulfonyl)-5-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine as a yellow solid. LRMS (ESI) calculated for C16H12N4O2S [M+H]+, 325.1; found 325.0.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
4.45 mL
Type
reactant
Reaction Step Two
Quantity
0.171 g
Type
catalyst
Reaction Step Three

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